Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-
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Overview
Description
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of organic compounds known as hydroxyindoles. These compounds contain an indole moiety that carries a hydroxyl group. The indole structure is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes .
Preparation Methods
The synthesis of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- typically involves the reaction between tryptamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in biological processes, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- include other hydroxyindoles and indole derivatives, such as:
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep-wake cycles.
Serotonin (5-hydroxytryptamine): A neurotransmitter involved in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]- lies in its specific structure and the presence of both the acetamide and hydroxyindole functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-6-10(16)2-3-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) |
InChI Key |
CYNCMDWQVUOWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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